molecular formula C16H12O2S B11696169 Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)-

Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)-

Cat. No.: B11696169
M. Wt: 268.3 g/mol
InChI Key: DTKZJSCQDPXIJP-GDNBJRDFSA-N
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Description

Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)- is a heteroaromatic compound that belongs to the benzothiophene family. These compounds are known for their diverse biological and pharmacological properties, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)- typically involves the cyclization of appropriate precursors. One common method involves the use of 2-chlorobenzaldehyde and 2-mercaptoacetonitrile as starting materials. The process includes a coupling reaction followed by decyanation . Another method involves the intramolecular Friedel–Crafts reaction, which is catalyzed by phosphoric acid and exhibits good functional group tolerance .

Industrial Production Methods

Industrial production of benzothiophene derivatives often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be efficient and environmentally friendly. For example, the use of 2-chlorobenzaldehyde and 2-mercaptoacetonitrile in a two-step process has been reported to be clean and efficient .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophene derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)- is unique due to its specific structural configuration and the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

Molecular Formula

C16H12O2S

Molecular Weight

268.3 g/mol

IUPAC Name

(2Z)-2-[(4-methoxyphenyl)methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C16H12O2S/c1-18-12-8-6-11(7-9-12)10-15-16(17)13-4-2-3-5-14(13)19-15/h2-10H,1H3/b15-10-

InChI Key

DTKZJSCQDPXIJP-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3S2

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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